Haloprogin

Übersicht

Beschreibung

Haloprogin ist ein synthetisches Antimykotikum, das hauptsächlich zur Behandlung oberflächlicher Pilzinfektionen wie Fußpilz, Jock Juckreiz, Ringwurm und Tinea versicolor eingesetzt wird . Es wurde in topischen Cremes unter verschiedenen Handelsbezeichnungen vermarktet, darunter Halotex, Mycanden, Mycilan und Polik . Aufgrund seiner hohen Häufigkeit von Nebenwirkungen und der Entstehung wirksamerer Antimykotika wurde this compound eingestellt .

2. Herstellungsmethoden

Die Synthese von this compound beinhaltet die Halogenierung von phenolförmigen Ethern. Die spezifische Syntheseroute umfasst die Reaktion von 1,2,4-Trichlorbenzol mit 3-Iodprop-2-in-1-ol unter geeigneten Bedingungen, um this compound zu ergeben . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base und eines Lösungsmittels, um den Halogenierungsprozess zu erleichtern. Industrielle Produktionsmethoden würden wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, um die Reinheit und Konsistenz des Endprodukts sicherzustellen.

Wissenschaftliche Forschungsanwendungen

Haloprogin wurde ausgiebig auf seine antimykotischen Eigenschaften untersucht. Es wurde in der Forschung verwendet, um die Mechanismen von Pilzinfektionen zu verstehen und neue Antimykotika zu entwickeln . Darüber hinaus wurde this compound in Kombination mit anderen Medikamenten für potenzielle therapeutische Anwendungen untersucht, z. B. bei der Behandlung von Melanomen . Seine einzigartige Struktur hat es auch zu einem interessanten Thema in der Kristalltechnik und der Untersuchung von Halogenbindungen gemacht .

5. Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird angenommen, dass es die Sauerstoffaufnahme hemmt und die Struktur und Funktion von Hefezellmembranen stört . Diese Störung führt wahrscheinlich zum Verlust der Integrität der Zellmembran, was zum Absterben der Pilzzellen führt .

Wirkmechanismus

Target of Action

Haloprogin is primarily used to treat Tinea infections, which are superficial fungal infections caused by three species of fungi collectively known as dermatophytes (Trichophyton, Microsporum, and Epidermophyton) . These infections are commonly named for the body part affected, including tinea corporis (general skin), tinea cruris (groin), and tinea pedis (feet) .

Mode of Action

The exact mechanism of action of this compound is unknown. It is thought to inhibit oxygen uptake and disrupt yeast membrane structure and function . This disruption likely leads to the death of the fungal cells, thereby treating the infection.

Biochemical Pathways

Given its proposed mode of action, it likely impacts pathways related to oxygen uptake and membrane integrity in the target fungi .

Result of Action

The primary result of this compound’s action is the clearance of the fungal infection. By disrupting the yeast membrane structure and function, it causes the death of the fungal cells, leading to the resolution of the infection .

Biochemische Analyse

Biochemical Properties

It is thought to inhibit oxygen uptake and disrupt yeast membrane structure and function . This suggests that Haloprogin interacts with enzymes and proteins involved in oxygen transport and membrane integrity .

Cellular Effects

This compound has been shown to decrease oxygen uptake, decrease 14C-Lleucine incorporation, and cause intracellular potassium loss in Candida albicans . These effects suggest that this compound influences cell function by disrupting normal metabolic processes and affecting cell membrane integrity .

Molecular Mechanism

This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can cause mild skin irritation in pigs and rabbits

Dosage Effects in Animal Models

It is known that this compound can cause mild skin irritation in pigs and rabbits

Metabolic Pathways

It is known that this compound undergoes dealkylanation, and the major metabolite is 2,4,5-trichlorphenol, which is excreted in the urine .

Vorbereitungsmethoden

The synthesis of Haloprogin involves the halogenation of phenolic ethers. The specific synthetic route includes the reaction of 1,2,4-trichlorobenzene with 3-iodoprop-2-yn-1-ol under appropriate conditions to yield this compound . The reaction conditions typically involve the use of a base and a solvent to facilitate the halogenation process. Industrial production methods would likely follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Haloprogin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die halogenierte phenolförmige Etherstruktur von this compound verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Halogenatome durch andere funktionelle Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Haloprogin ist aufgrund seiner halogenierten phenolförmigen Etherstruktur einzigartig. Ähnliche Verbindungen umfassen andere halogenierte Antimykotika wie Clotrimazol und Miconazol. Im Vergleich zu diesen Verbindungen weist this compound eine höhere Häufigkeit von Nebenwirkungen auf, was seine Anwendung eingeschränkt hat . Seine einzigartige Struktur hat wertvolle Erkenntnisse für die Entwicklung neuer Antimykotika und die Untersuchung von Halogenbindungen geliefert .

Referenzen

Eigenschaften

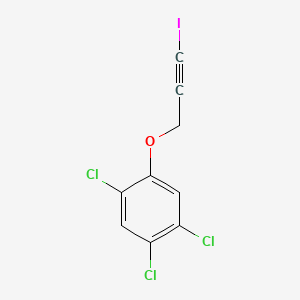

IUPAC Name |

1,2,4-trichloro-5-(3-iodoprop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3IO/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTETYYAZBPJBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046865 | |

| Record name | Haloprogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Haloprogin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.01e-03 g/L | |

| Record name | Haloprogin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Haloprogin is a halogenated phenolic ether administered topically for dermotaphytic infections. The mechanism of action is unknown, but is thought to be via inhibition of oxygen uptake and disruption of yeast membrane structure and function. There is a higher incidence of cutaneous side effects with haloprogin, including irritation, burning, vesiculation (blisters), scaling, and itching. It is generally used when the infection is unresponsive to other antifungals. | |

| Record name | Haloprogin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

777-11-7 | |

| Record name | Haloprogin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloprogin [USAN:USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloprogin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | haloprogin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Haloprogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haloprogin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPROGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIU7053OWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Haloprogin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-115, 113.5 °C | |

| Record name | Haloprogin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Haloprogin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.